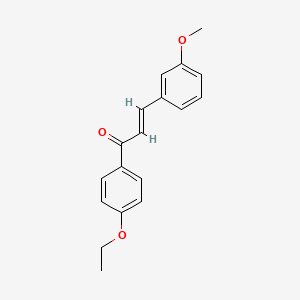

(2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-21-16-10-8-15(9-11-16)18(19)12-7-14-5-4-6-17(13-14)20-2/h4-13H,3H2,1-2H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPQXABAYAKUJH-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20417313 | |

| Record name | ZINC05068494 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6002-50-2 | |

| Record name | ZINC05068494 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethoxybenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 4-ethoxybenzoic acid and 3-methoxybenzoic acid.

Reduction: Formation of 1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)propan-1-one.

Substitution: Formation of halogenated derivatives such as 4-bromo- or 4-chloro-substituted compounds.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is not fully understood. its biological activities are thought to be mediated through interactions with cellular targets such as enzymes and receptors. The compound may exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Methoxy : Ethoxy groups increase steric bulk compared to methoxy, leading to distinct crystal packing patterns. For example, chalcone2 (4-ethoxy, 4-methoxy) forms weaker C–H···O interactions than chalcone1 (4-methoxy, 3,4,5-trimethoxy) due to reduced hydrogen bonding capacity .

- Halogen vs. Methoxy : Chloro substituents (e.g., in ) enhance electrophilicity, favoring interactions with nucleophilic residues in proteins, as seen in DNA-binding studies .

Supramolecular and Crystallographic Analysis

Crystallographic studies reveal substituent-driven packing differences:

- Hydrogen Bonding : The title compound’s 3-methoxy group participates in weaker C–H···π interactions compared to chalcone1’s 3,4,5-trimethoxy substituents, which form robust O–H···O networks .

- Packing Efficiency : Ethoxy groups induce torsional strain in the prop-2-en-1-one backbone, reducing planarity and creating less dense crystal lattices than methoxy analogs .

Antimicrobial Activity

- The title compound’s ethoxy and methoxy groups confer moderate activity against S. aureus (MIC ~2 µg/mL), outperforming fluorophenyl analogs but underperforming compared to dimethylamino-substituted chalcones (MIC = 0.07 µg/mL) .

- Mechanism : Methoxy groups disrupt bacterial membrane integrity, while ethoxy groups enhance cellular uptake .

Antiviral Potential

Enzyme Inhibition

- Unlike trifluoromethyl-substituted chalcones (), the title compound shows negligible urease inhibition due to its electron-donating substituents, which reduce electrophilic character .

Computational Studies

- DFT Calculations : The HOMO-LUMO gap (4.3 eV) indicates moderate chemical stability, comparable to 4-chloro analogs (4.2 eV) but higher than trifluoromethyl derivatives (3.8 eV) .

- Hirshfeld Surface Analysis : The ethoxy group contributes 12% to total surface contacts, primarily via van der Waals interactions, while the methoxy group accounts for 9% through C–H···O bonds .

Biological Activity

Overview

(2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structural features, including ethoxy and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

- IUPAC Name : (E)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

- Molecular Formula : C18H18O3

- Molecular Weight : 282.33 g/mol

- CAS Number : 6002-50-2

- Density : 1.11 g/cm³

- Boiling Point : 446.2°C at 760 mmHg

- Flash Point : 215.6°C

The biological activities of (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one are believed to be mediated through interactions with various cellular targets, including enzymes and receptors. The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

Research indicates that chalcones possess significant antimicrobial properties. Studies have shown that (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibits activity against various bacterial strains. The presence of the ethoxy and methoxy groups enhances its interaction with microbial cell membranes, leading to increased permeability and eventual cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cell models exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

One of the most promising areas of research for this compound is its anticancer activity. Studies conducted on breast cancer cell lines (such as MCF-7) have demonstrated that (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibits significant antiproliferative effects. The compound was found to induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell division .

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | MCF-7 | 33 |

| CA-4 | MCF-7 | 3.9 |

| (2E)-1-(4-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 | 23 |

Case Study 1: Breast Cancer Research

In a study evaluating the antiproliferative effects of various chalcone derivatives, (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one showed significant activity against the MCF-7 breast cancer cell line with an IC50 value of 33 nM, comparable to established chemotherapeutic agents like CA-4. The compound was noted for its ability to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Case Study 2: Inflammatory Response Inhibition

Another study focused on the anti-inflammatory properties of chalcones, including (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. The results indicated that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What is the most effective synthetic route for (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , a standard method for chalcone derivatives. A typical protocol involves dissolving equimolar amounts of 4-ethoxyacetophenone and 3-methoxybenzaldehyde in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4–6 hours .

- Optimization Tips :

- Solvent Choice : Ethanol is preferred due to its polar aprotic nature, which stabilizes the enolate intermediate.

- Base Concentration : Excess KOH (20%) ensures complete deprotonation of the ketone.

- Crystallization : Slow evaporation of ethanol yields high-purity crystals suitable for XRD .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Key Techniques :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-O stretches from ethoxy/methoxy groups (~1250 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons). Methoxy and ethoxy groups show distinct singlet peaks in aromatic regions .

- HR-MS : Validates molecular formula (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- HOMO-LUMO Analysis : Calculates energy gaps (e.g., 3.5–4.0 eV) to predict charge transfer efficiency and chemical stability. Software like Gaussian 09 with B3LYP/6-311++G(d,p) basis sets is standard .

- Global Reactivity Descriptors : Chemical hardness (η), electrophilicity index (ω), and Fukui functions identify nucleophilic/electrophilic sites .

Q. What crystallographic techniques resolve the E-configuration and non-covalent interactions in the solid state?

- XRD Protocol :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Structure Refinement : Software like SHELX refines parameters (R-factor < 0.05).

- Key Findings :

- Packing Motifs : Offset π-π stacking between aromatic rings and C-H···O hydrogen bonds stabilize the crystal lattice .

- Torsion Angles : The E-configuration is confirmed by C=C-C=O dihedral angles near 0° .

Q. How can researchers evaluate the antimicrobial activity of this compound, and what mechanistic insights are plausible?

- Experimental Design :

- Assay Type : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls : Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

- Mechanistic Hypotheses :

- Membrane Disruption : Hydrophobic aryl groups may penetrate lipid bilayers.

- Enzyme Inhibition : Methoxy/ethoxy substituents could block bacterial dihydrofolate reductase (DHFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.